2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate is an organic compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a carbamate moiety, which is further linked to a 2-ethylphenyl group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate typically involves the reaction of 2-ethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
2-ethylphenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the carbamate group can be hydrolyzed to produce 2-ethylphenylamine and 2,2,2-trifluoroethanol.
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 2-ethylphenylamine and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with a similar trifluoroethyl group but different functional groups.
(2,2,2-Trifluoroethyl)benzene: Another compound with a trifluoroethyl group attached to a benzene ring.
Uniqueness: 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate is unique due to the presence of both a trifluoroethyl group and a carbamate moiety, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-ethylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-8-5-3-4-6-9(8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDJRVRMFKLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243680 | |
Record name | 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-31-9 | |
Record name | 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(2-ethylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701243680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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